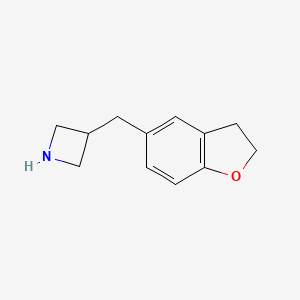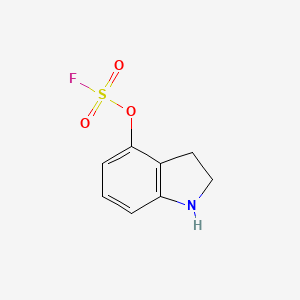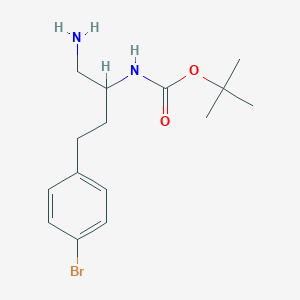
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate is an organic compound with the molecular formula C10H15NO2S This compound features a butanoate ester functional group, an amino group, and a thiophene ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 5-methylthiophene-2-carboxylate.
Nucleophilic Substitution: The ester undergoes nucleophilic substitution with 4-aminobutanol in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Methyl 4-hydroxy-4-(5-methylthiophen-2-yl)butanoate.
Substitution: Various amide derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the thiophene ring can participate in π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-amino-4-phenylbutanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Ethyl 4-amino-4-(5-methylthiophen-2-yl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or other aromatic rings. This uniqueness makes it valuable in the synthesis of compounds with specific electronic or biological activities.
Propiedades
Fórmula molecular |
C10H15NO2S |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate |
InChI |
InChI=1S/C10H15NO2S/c1-7-3-5-9(14-7)8(11)4-6-10(12)13-2/h3,5,8H,4,6,11H2,1-2H3 |
Clave InChI |
YVIBAOIVAZICLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(CCC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)




![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)


![[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)



